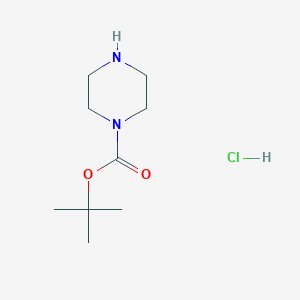

Tert-butyl Piperazine-1-carboxylate Hydrochloride

Vue d'ensemble

Description

Tert-butyl piperazine-1-carboxylate hydrochloride (TBPC-HCl) is a synthetic compound that has been used in a variety of scientific studies. It is a white, odorless, crystalline solid with a molecular weight of 175.60 g/mol and a melting point of 207-209°C. TBPC-HCl is a derivative of piperazine, a heterocyclic aromatic compound, and is a member of the piperazine family of compounds. It is a versatile compound that can be used in a variety of laboratory experiments, and has been used in a variety of scientific studies, including biochemistry and physiology.

Applications De Recherche Scientifique

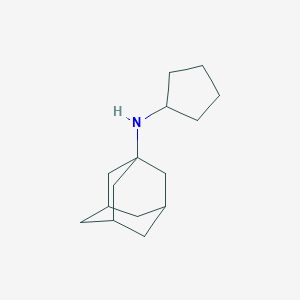

Synthesis of Bioactive Molecules

- Scientific Field : Medicinal Chemistry

- Application Summary : It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .

- Results or Outcomes : The outcomes of these reactions would be the formation of new bioactive molecules. The specific results would depend on the other reagents used and the conditions of the reaction .

Preparation of (m-phenoxy)phenyl Substituted Piperazine Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives .

- Results or Outcomes : The outcomes of these reactions would be the formation of new (m-phenoxy)phenyl substituted piperazine derivatives. The specific results would depend on the other reagents used and the conditions of the reaction .

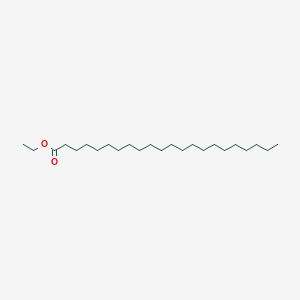

Synthesis of α,β-Poly (2-oxazoline) Lipopolymers

- Scientific Field : Polymer Chemistry

- Application Summary : It can be used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .

- Results or Outcomes : The outcomes of these reactions would be the formation of new α,β-poly (2-oxazoline) lipopolymers. The specific results would depend on the other reagents used and the conditions of the reaction .

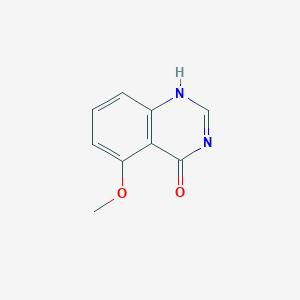

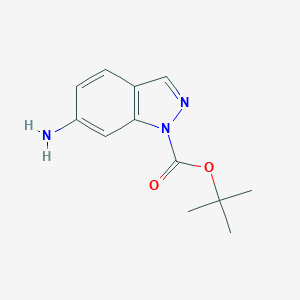

Preparation of Indazole DNA Gyrase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : This compound can be used in the preparation of indazole DNA gyrase inhibitors .

- Results or Outcomes : The outcomes of these reactions would be the formation of new indazole DNA gyrase inhibitors. The specific results would depend on the other reagents used and the conditions of the reaction .

Synthesis of Olaparib Impurity 7

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : It is used in the synthesis of Olaparib Impurity 7, which is an impurity of Olaparib, a medication used to treat certain types of cancer .

- Results or Outcomes : The outcomes of these reactions would be the formation of Olaparib Impurity 7. The specific results would depend on the other reagents used and the conditions of the reaction .

Propriétés

IUPAC Name |

tert-butyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGRJODPOICGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl Piperazine-1-carboxylate Hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)

![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)